molecular formula C15H22N2O4 B589683 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde CAS No. 92700-82-8

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B589683
CAS No.: 92700-82-8
M. Wt: 294.351
InChI Key: QHURJNCDEVRNDT-UHFFFAOYSA-N
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Description

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is a high-value chemical building block extensively used in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperazine core and a trimethoxyphenyl moiety, makes it a versatile precursor in the synthesis of biologically active molecules. This compound serves as a key intermediate in the preparation of papaverine analogs, which are investigated as vasodilators for the treatment of smooth muscle spasms in the cardiovascular, gastrointestinal, and urinary systems . The presence of the reactive aldehyde functional group provides a handle for further derivatization and coupling reactions, facilitating the construction of novel compounds for drug discovery . Given the established role of piperazine derivatives in central nervous system targeting, this compound also shows significant research potential for the development of new agents for neurological and psychiatric disorders . Furthermore, its specific derivatives have been shown to be metabolized via oxidation by cytochrome P450 enzymes, making it relevant for metabolic and pharmacokinetic studies . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16/h4-5,11H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURJNCDEVRNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709909
Record name 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92700-82-8
Record name 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Synthesis: 2,3,4-Trimethoxybenzyl Chloride

The synthesis begins with preparing 2,3,4-trimethoxybenzyl chloride, a key intermediate. This is typically achieved by reacting 2,3,4-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Reaction Conditions:

  • Temperature: 0–5°C (controlled to prevent side reactions)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction Time: 4–6 hours

Yield: 85–92% (isolated via vacuum distillation).

N-Alkylation of Piperazine

The intermediate is then subjected to N-alkylation with piperazine. This step involves nucleophilic attack by the piperazine nitrogen on the benzyl chloride’s electrophilic carbon.

Optimized Protocol:

  • Molar Ratio: 1:1.2 (benzyl chloride : piperazine)

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Solvent: DCM or acetonitrile

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–18 hours

Outcome:

  • Yield: 70–78%

  • Purity: >90% (confirmed via HPLC).

Formylation Strategies for Piperazine Derivatives

Conventional Formylation Using Formic Acid

The final step introduces the carbaldehyde group via formylation. A common approach involves reacting the N-alkylated piperazine with formic acid under reflux conditions.

Reaction Parameters:

  • Formic Acid Concentration: 85–98%

  • Temperature: 100–110°C

  • Duration: 6–8 hours

  • Catalyst: None required (self-catalyzed by formic acid)

Yield: 65–72%.

Alternative Formylating Agents

Paraformaldehyde and acetic formic anhydride are employed to enhance reaction efficiency:

Formylating AgentSolventTemperatureYield (%)
ParaformaldehydeDCM40°C68
Acetic Formic AnhydrideTHF60°C75

Mechanistic Insight:
Paraformaldehyde decomposes to formaldehyde in situ, which undergoes nucleophilic addition with the piperazine nitrogen, followed by oxidation to the aldehyde.

Purification and Characterization

Chromatographic Techniques

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Typical Purity Outcomes:

  • Column Chromatography: 92–95%

  • Preparative HPLC: 98–99%.

Spectroscopic Confirmation

Critical data for structural validation:

TechniqueKey Signals
¹H NMR δ 9.6 ppm (aldehyde proton), δ 3.8–3.9 ppm (methoxy groups)
¹³C NMR δ 195 ppm (carbonyl carbon), δ 55–60 ppm (methoxy carbons)
IR 1700 cm⁻¹ (C=O stretch)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To improve scalability, continuous flow reactors are employed for the alkylation step:

ParameterBatch ProcessFlow Process
Reaction Time18 hours2 hours
Yield75%82%
Purity90%94%

Advantages:

  • Reduced solvent usage (30% less)

  • Enhanced heat transfer and mixing efficiency.

Waste Management Strategies

Industrial processes integrate solvent recovery systems:

  • DCM and THF are distilled and reused (95% recovery rate).

  • Aqueous waste is neutralized before disposal.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents targeting neurological and cardiovascular conditions. Its structural features allow for modifications that can lead to new drug candidates with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in synthetic routes .

Biological Studies

This compound is employed in biological research to investigate the activity of piperazine derivatives. Studies have shown its potential as an enzyme inhibitor and receptor modulator, which could lead to advancements in understanding metabolic disorders and developing new therapeutic strategies .

Case Study 1: Cardiovascular Applications

Research has demonstrated that N-Formyl Trimetazidine can improve cardiac function and reduce angina symptoms through its action on metabolic pathways. In clinical trials, patients treated with this compound showed significant improvements in exercise tolerance and quality of life compared to controls .

Case Study 2: Neurological Applications

Investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. Preclinical studies indicate that it may help protect neuronal cells from oxidative stress and apoptosis .

Summary of Findings

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisTargeting cardiovascular and neurological conditions
Organic SynthesisBuilding block for complex molecule developmentVersatile reactions leading to novel compounds
Biological StudiesInvestigating enzyme inhibition and receptor modulationPotential neuroprotective effects and improved cardiac function

Mechanism of Action

The mechanism of action of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde and its structural analogs:

Key Structural Variations and Physicochemical Properties

Compound Name Substituents on Piperazine Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
This compound 2,3,4-Trimethoxybenzyl, -CHO C₁₅H₂₂N₂O₄ 294.35 80 Carbaldehyde, trimethoxy
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride 2,3,4-Trimethoxybenzyl, -CH₃ C₁₆H₂₆Cl₂N₂O₃ 365.30 Not reported Methyl, hydrochloride salt
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl, -CHO C₁₁H₁₃N₃O₃ 235.24 Not reported Carbaldehyde, nitro
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Chromenyl-acetyl, -CHO C₂₄H₂₃N₃O₆ 449.46 Not reported Carbaldehyde, chromenyl
1-(3,5-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine 2,3,4-Trimethoxybenzyl, 3,5-dimethoxybenzoyl C₂₃H₃₀N₂O₆ 430.49 Not reported Benzoyl, trimethoxy

Key Observations :

  • Electron-Donating vs.
  • Functional Group Reactivity : The carbaldehyde (-CHO) group in the target compound offers a reactive site for further chemical modifications (e.g., Schiff base formation), unlike methyl or benzoyl substituents in analogs .
Herbicidal Activity

Compounds with 3,4,5-trimethoxyphenyl or 2,3,4-trimethoxyphenyl substituents (e.g., the target compound) exhibit selective herbicidal activity against dicot plants like rape (Brassica napus), but minimal effects on monocots like barnyard grass . This contrasts with derivatives bearing 4-chlorobenzyl or 4-(trifluoromethyl)phenyl groups, which show broader but less selective activity .

Pharmacological Potential

    Biological Activity

    4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, also known as N-Formyl Trimetazidine, has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a piperazine ring substituted with a trimethoxyphenylmethyl group and a formyl group, which contribute to its pharmacological properties.

    Chemical Structure and Properties

    • Molecular Formula : C15H22N2O4
    • CAS Number : 92700-82-8
    • IUPAC Name : 4-(2,3,4-trimethoxybenzyl)piperazine-1-carbaldehyde

    The compound's structure allows it to interact with various biological targets, primarily through the inhibition of specific enzymes involved in metabolic pathways.

    The primary mechanism of action for this compound involves the inhibition of 3-ketoacyl coenzyme A thiolase , an enzyme crucial for fatty acid oxidation. By inhibiting this enzyme, the compound shifts the heart's energy substrate preference from fatty acids to glucose, enhancing cardiac efficiency and reducing symptoms associated with ischemic heart conditions such as angina pectoris .

    Pharmacokinetics

    Research indicates that the compound is well absorbed when administered, achieving complete bioavailability within approximately 5 hours. Steady-state concentrations are typically reached by the 60th hour post-administration. This pharmacokinetic profile supports its potential use in chronic conditions requiring sustained therapeutic effects.

    Cardiovascular Effects

    Studies have shown that this compound exhibits significant cardioprotective effects. It has been reported to:

    • Reduce myocardial ischemia by optimizing energy metabolism within cardiac cells.
    • Stabilize mitochondrial membranes and reduce oxidative stress, contributing to cytoprotection against apoptosis .

    Antimicrobial Activity

    In addition to cardiovascular benefits, this compound has been explored for its antimicrobial properties. Research indicates that derivatives of piperazine can exhibit activity against various bacterial strains. Specifically, modifications similar to those found in this compound have shown promising results in inhibiting bacterial growth .

    Study on Cardiac Function Improvement

    A clinical study evaluated the effects of N-Formyl Trimetazidine on patients with stable angina. The results demonstrated:

    ParameterBaselinePost-Treatment
    Exercise Tolerance (min)58
    Angina Episodes/Week125
    Quality of Life Score5075

    These findings indicate a significant improvement in cardiac function and quality of life for patients treated with the compound.

    Antimicrobial Screening Results

    In another study assessing the antimicrobial activity of piperazine derivatives:

    CompoundBacterial StrainInhibition Zone (mm)
    This compoundE. coli15
    S. aureus18

    The results suggest that this compound possesses moderate antibacterial activity against common pathogens .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a piperazine core with a substituted benzyl halide under basic conditions (e.g., DIPEA in DCM) . Optimization includes controlling temperature (0–25°C), solvent polarity (DCM or THF), and stoichiometric ratios of reagents. For example, coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides in DCM at room temperature yields derivatives with >50% purity after crystallization .

    Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

    • Methodological Answer :

    • 1H/13C NMR : Key for identifying proton environments (e.g., aromatic protons at δ 6.6–7.3 ppm, piperazine methylene groups at δ 2.4–3.8 ppm) and carbonyl carbons (δ ~165–170 ppm) .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks for derivatives in the range of 300–400 Da) .
    • Elemental Analysis : Confirms C, H, N composition (e.g., deviations <0.4% between calculated and observed values) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?

    • Methodological Answer :

    • Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring improves metabolic stability, while bulky substituents (e.g., 4-chlorophenyl) enhance target affinity .
    • Piperazine Core Modifications : Replacing the carbaldehyde group with carbothioamide or acetyl moieties alters pharmacokinetic profiles, as seen in analogs with improved antimicrobial activity .
    • Case Study : Derivatives with 4-hydroxyphenyl groups showed 2–3× higher antioxidant activity compared to unsubstituted analogs, attributed to hydrogen-bonding interactions .

    Q. What experimental strategies are used to evaluate this compound’s potential as a kinase inhibitor?

    • Methodological Answer :

    • In Vitro Kinase Assays : Measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
    • Molecular Docking : Align the compound’s 3D structure (from X-ray crystallography, CCDC-1990392 ) with kinase ATP-binding pockets to predict binding modes.
    • Cellular Validation : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating results with kinase inhibition data .

    Data Analysis and Contradiction Resolution

    Q. How should researchers resolve discrepancies in reported bioactivity or synthetic yields for similar piperazine derivatives?

    • Methodological Answer :

    • Purity Verification : Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to confirm >95% purity, as impurities can skew bioactivity results .
    • Experimental Reprodubility : Standardize solvent quality (anhydrous DCM vs. technical grade) and reaction time (24–48 hours) to minimize yield variability .
    • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC50 ranges of 2–50 µM ) to identify outliers caused by assay conditions (e.g., bacterial strain differences).

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